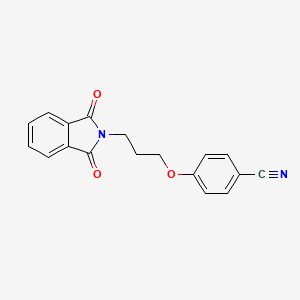
4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile is an organic compound with the molecular formula C18H14N2O3 and a molecular weight of 306.32 g/mol . This compound is characterized by the presence of a benzonitrile group attached to a propoxy chain, which is further linked to a 1,3-dioxoisoindolinyl moiety . It is used in various scientific research applications due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile is utilized in various scientific research fields:
Vorbereitungsmethoden
The synthesis of 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile typically involves the reaction of 3-(1,3-dioxoisoindolin-2-yl)propanol with 4-cyanophenol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile undergoes various types of chemical reactions, including:
Wirkmechanismus
The mechanism of action of 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile involves its interaction with molecular targets such as enzymes or receptors . The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile can be compared with similar compounds such as:
4-(1,3-Dioxoisoindolin-2-yl)butanoyl chloride: This compound has a similar 1,3-dioxoisoindolinyl moiety but differs in the length and functional groups of the side chain.
3-(1,3-Dioxoisoindolin-2-yl)propanal: Another related compound with a shorter propanal chain instead of the propoxy chain.
The uniqueness of 4-(3-(1,3-Dioxoisoindolin-2-yl)propoxy)benzonitrile lies in its specific structural features, which confer distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
4-[3-(1,3-dioxoisoindol-2-yl)propoxy]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c19-12-13-6-8-14(9-7-13)23-11-3-10-20-17(21)15-4-1-2-5-16(15)18(20)22/h1-2,4-9H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSQQQCDNYRHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCOC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
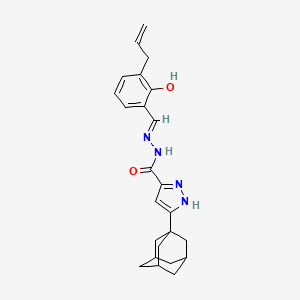
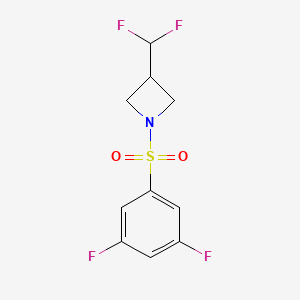

![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2494829.png)
![1-(morpholin-4-yl)-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}ethane-1,2-dione](/img/structure/B2494834.png)
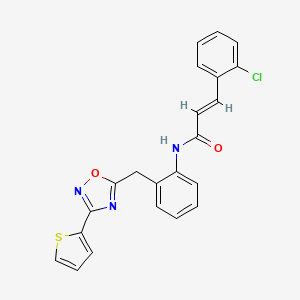
![4-[2-[1-(4-Methoxyphenyl)sulfonylindol-3-yl]ethyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2494837.png)

![N-(3-methoxyphenethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2494843.png)

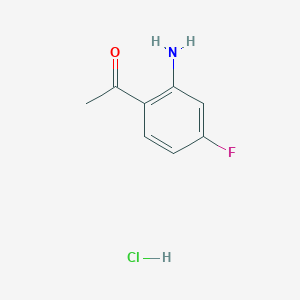
![2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-3-yl)-4-ethyl-5-methoxyphenol](/img/structure/B2494846.png)
![3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide](/img/structure/B2494847.png)
![N-(3,4-dichlorophenyl)-2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide](/img/structure/B2494848.png)
